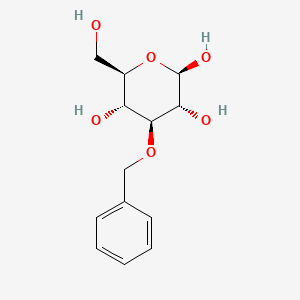
3-O-Benzyl-beta-D-glucose
Overview
Description
3-O-Benzyl-beta-D-glucose is a chemical compound with the molecular formula C13H18O6 . It is also known by other names such as 3-O-BENZYL-D-GLUCOPYRANOSE and has a CAS number 97590-76-6 . The molecular weight of this compound is 270.28 g/mol .
Synthesis Analysis
The synthesis of this compound involves regioselective protection and deprotection strategies . One of the key steps in the synthesis process is the selective debenzylation–acetylation of perbenzylated β-glucose using ZnCl2–Ac2O–HOAc .Molecular Structure Analysis
The IUPAC name for this compound is (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol . The InChIKey for this compound is FYEFQDXXKFUMOJ-NJMOYASZSA-N . The compound has a total of 4 hydrogen bond donors and 6 hydrogen bond acceptors .Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.28 g/mol . The compound has a total of 4 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 270.11033829 g/mol . The compound has a topological polar surface area of 99.4 Ų .Scientific Research Applications
Synthesis in Carbohydrate Chemistry
3-O-Benzyl-beta-D-glucose is a significant compound in carbohydrate chemistry. Lu, Navidpour, and Taylor (2005) developed an efficient three-step synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside, a vital building block in carbohydrate chemistry, highlighting the importance of this compound derivatives in this field Lu, Navidpour & Taylor, 2005.
Enzymatic Applications
Glucose oxidase, an enzyme that catalyzes the oxidation of beta-D-glucose, is extensively used in various industries, including pharmaceutical and biotechnology. This enzyme's applications, as discussed by Bankar et al. (2009), indicate the broader context in which derivatives of beta-D-glucose, including this compound, can be applied .
Synthetic Carbohydrate Chemistry
The use of O-chloroacetyl derivatives of D-glucose, as explored by Bertolini and Glaudemans (1970), demonstrates the versatility of glucose derivatives in synthetic carbohydrate chemistry. These derivatives serve as valuable tools for creating specialized carbohydrate derivatives, highlighting the potential applications of this compound in similar contexts Bertolini & Glaudemans, 1970.
Immunochemical Detection
Uchida et al. (2004) explored the detection of 3-deoxyglucosone, a metabolite of glucose, using immunochemical methods. This research underscores the significance of glucose derivatives in the development of diagnostic tools and assays in medical research .
Applications in Glycosylation
Various studies, like those by Lichtenthaler et al. (1997), Lee et al. (2004), and Rawal et al. (2009), have focused on the synthesis and applications of specific glucose derivatives in the construction of more complex carbohydrate structures. These studies highlight the role of glucose derivatives in glycosylation reactions, which are crucial in various biological processes and pharmaceutical applications , , .
Mechanism of Action
Target of Action
Similar compounds have been found to target sodium dependent glucose transporter 2 (sglt2) in the kidneys and glycogen phosphorylase (gp) in the liver . These targets play crucial roles in glucose metabolism and regulation.
Mode of Action
For instance, SGLT2 inhibitors reduce glucose reabsorption in the kidneys, leading to a decrease in blood glucose levels .
Result of Action
Based on its potential targets, it could potentially influence glucose levels in the body .
Biochemical Analysis
Biochemical Properties
3-O-Benzyl-beta-D-glucose plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism and enzyme interactions. It interacts with enzymes such as glycosidases and glycosyltransferases, which are involved in the hydrolysis and synthesis of glycosidic bonds, respectively . The benzyl group at the third carbon position can influence the binding affinity and specificity of these enzymes, making this compound a useful tool for probing enzyme mechanisms and substrate specificity.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can act as a competitive inhibitor of glucose transporters, thereby modulating glucose uptake and metabolism in cells . This compound has been shown to influence the expression of genes involved in glucose metabolism and can alter the activity of key metabolic enzymes. Additionally, this compound can impact cell signaling pathways by affecting the availability of glucose and its derivatives, which are essential for various signaling cascades.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The benzyl group can enhance the binding affinity of the compound to certain enzymes, leading to enzyme inhibition or activation . For example, it can inhibit glycosidases by binding to the active site and preventing substrate access. This inhibition can result in altered glycosylation patterns and changes in cellular functions. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in glucose metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . In in vitro studies, this compound has been shown to maintain its inhibitory effects on enzymes and cellular processes over extended periods. In vivo studies have indicated that the compound’s effects may diminish over time due to metabolic degradation and clearance from the body.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit glucose transport and metabolism without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, due to its accumulation and interference with normal metabolic processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effects on glucose metabolism.
Metabolic Pathways
This compound is involved in various metabolic pathways, including glycolysis and gluconeogenesis . It interacts with enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, which are key regulators of glucose metabolism. The presence of the benzyl group can alter the enzyme kinetics and metabolic flux, leading to changes in metabolite levels and energy production. Additionally, this compound can affect the pentose phosphate pathway by modulating the activity of glucose-6-phosphate dehydrogenase.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific glucose transporters and binding proteins . The compound can be taken up by cells via facilitative glucose transporters, such as GLUT1 and GLUT4, which mediate the transport of glucose and its derivatives across the cell membrane. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it can exert its effects on metabolic processes.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound can be targeted to specific compartments, such as the endoplasmic reticulum and Golgi apparatus, through post-translational modifications and targeting signals. In these compartments, this compound can affect glycosylation processes and protein folding. Additionally, the compound can localize to the mitochondria, where it can influence energy production and metabolic flux.
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11-,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFQDXXKFUMOJ-NJMOYASZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243057 | |
| Record name | 3-O-Benzyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97590-76-6 | |
| Record name | 3-O-(Phenylmethyl)-β-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97590-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-Benzyl-beta-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Benzyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-benzyl-β-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



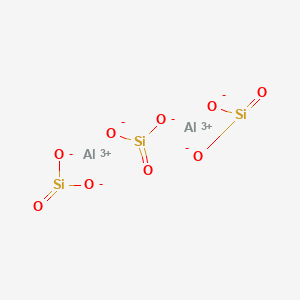


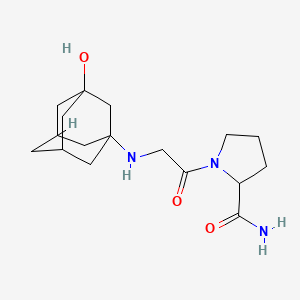

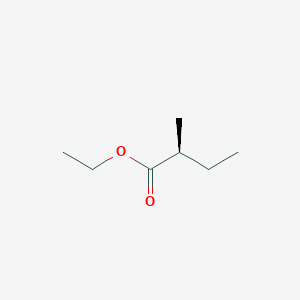
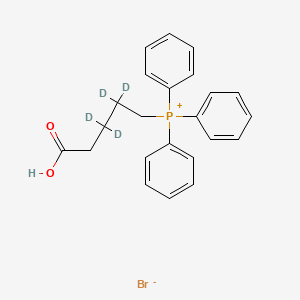
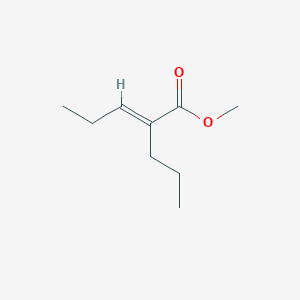
![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)
